1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 342.37 g/mol. Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Drug Design and Pharmacology
Piperidine derivatives, including 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid, are crucial in drug design due to their presence in many pharmaceutical classes . They are often used as building blocks for creating novel compounds with potential therapeutic effects. This compound’s structural features may be exploited to enhance drug properties such as potency, selectivity, and pharmacokinetic profiles.
Proteomics Research
This compound is utilized in proteomics research, where it may serve as a precursor or an intermediate in the synthesis of peptides or proteins for study . Its reactive groups can be modified to study protein interactions, functions, and structures, which is vital for understanding cellular processes and disease mechanisms.
Organic Synthesis
In organic synthesis, this piperidine derivative can be involved in multicomponent reactions, cyclization, and cycloaddition processes . It can act as a substrate for synthesizing biologically active piperidines, which are important in developing new synthetic methodologies.
Chemical Engineering
The compound’s properties may be relevant in chemical engineering, particularly in process optimization and the development of synthetic routes for large-scale production . Its stability and reactivity can influence the design of reactors and the selection of catalysts.
Materials Science
In materials science, the compound could have applications in the development of new materials with specific properties . Its molecular structure might be incorporated into polymers or coatings to impart desired characteristics such as durability or reactivity.
Biochemical Applications
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid may be used in biochemical studies as a reagent to investigate enzymatic reactions and metabolic pathways . Its interaction with biological molecules can provide insights into the biochemical basis of diseases and the mechanism of action of drugs.
Safety and Hazards
properties
IUPAC Name |
1-(4-ethylsulfonyl-2-nitrophenyl)piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6S/c1-2-23(21,22)10-6-7-11(13(9-10)16(19)20)15-8-4-3-5-12(15)14(17)18/h6-7,9,12H,2-5,8H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVBSCVQHUEIJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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